

In-Depth Technical Guide: Bas-118 (CAS Number 218936-13-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bas-118, also identified by its chemical name N-methyl-3-(2-(2-

naphthyl)acetylamino)benzamide, is a novel benzamide derivative demonstrating potent and selective antibacterial activity against Helicobacter pylori.[1][2] This technical guide provides a comprehensive overview of the existing research on **Bas-118**, focusing on its in vitro efficacy, the methodologies used for its evaluation, and its potential as a therapeutic agent. All available quantitative data has been summarized, and key experimental protocols are detailed. Visualizations of experimental workflows and hypothetical mechanisms are provided to facilitate understanding.

Core Compound Information



Property	Value	Source
CAS Number	218936-13-1	PubChem
Chemical Name	N-methyl-3-(2-(2- naphthyl)acetylamino)benzami de	[1][2]
Molecular Formula	C20H18N2O2	PubChem
Molecular Weight	318.4 g/mol	PubChem
Class	Benzamide Derivative	[1][2]

Quantitative Data: In Vitro Antibacterial Activity

Bas-118 has shown significant promise as a selective anti-H. pylori agent. Its activity has been quantified against a substantial number of clinical isolates, including strains resistant to commonly used antibiotics such as clarithromycin (CAM) and metronidazole (MNDZ).[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Bas-118 against Helicobacter pylori[1][2]

Isolate Population	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Randomly Selected	100	≤0.003	0.013	≤0.003–0.025
Clarithromycin- Resistant	30	0.006	0.013	≤0.003–0.025
Metronidazole- Resistant	25	0.006	0.025	≤0.003–0.025

Table 2: Selectivity of Bas-118 against Non-H. pylori Bacterial Strains[1][2]

Bacterial Group	Number of Strains	MIC (mg/L)
Various Non-H. pylori Species	29	≥8



Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for determining the MIC of **Bas-118** against H. pylori is based on the agar dilution method.[2]

1. Preparation of Media:

- Brucella agar supplemented with 5% horse blood is prepared.
- Two-fold serial dilutions of Bas-118 are incorporated into the agar plates at final concentrations ranging from 0.003 to 50 mg/L.

2. Inoculum Preparation:

- H. pylori strains are cultured on appropriate agar plates for 72 hours in a microaerophilic atmosphere (10% CO2, 5% O2, 85% N2).
- Bacterial colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
- The bacterial suspension is further diluted to achieve a final inoculum density of approximately 10⁵ colony-forming units (CFU) per spot.

3. Inoculation:

- A multipoint inoculator is used to deliver 1-2 μL of each bacterial suspension onto the surface of the agar plates containing the various concentrations of **Bas-118**.
- Control plates without any antibacterial agent are also inoculated.

4. Incubation:

• The inoculated plates are incubated at 37°C for 72 hours under microaerophilic conditions.

5. MIC Determination:

• The MIC is defined as the lowest concentration of **Bas-118** that completely inhibits the visible growth of the bacteria on the agar plate.

Drug Resistance Induction Study



This study was conducted to evaluate the potential for H. pylori to develop resistance to **Bas-118**.[2]

1. Serial Passages:

- Five strains of H. pylori were serially passaged on agar plates containing sub-inhibitory concentrations (0.5x, 1x, and 2x the initial MIC) of **Bas-118**.
- For each passage, bacteria were swabbed from the plate with the highest drug concentration that still permitted growth and re-streaked onto a new set of plates with the same concentration gradient.
- This process was repeated for 10 passages.

2. MIC Re-evaluation:

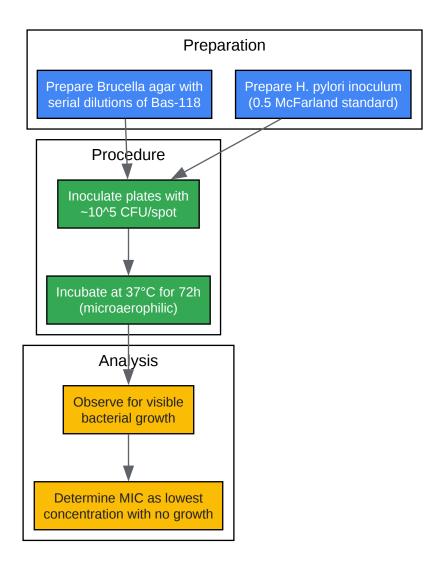
 After every passage, the MIC of Bas-118 for each of the five strains was redetermined using the agar dilution method described above.

Results: The MICs of **Bas-118** for the five H. pylori strains increased by no more than two-fold after 10 serial passages, suggesting a low potential for the development of resistance.[1][2]

Visualizations

Experimental Workflow for MIC Determination





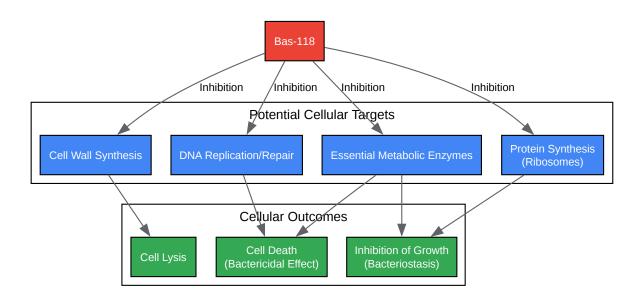
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Caption: Workflow for MIC determination of Bas-118.

Hypothetical Signaling Pathways for Antibacterial Action

The precise mechanism of action for **Bas-118** has not yet been elucidated.[2] However, based on the general mechanisms of antibacterial agents, the following diagram illustrates potential pathways through which **Bas-118** may exert its effect on H. pylori.





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Caption: Hypothetical mechanisms of action for **Bas-118**.

Gaps in Current Research

Despite the promising in vitro data, there is a significant lack of publicly available information regarding several key aspects of **Bas-118**'s development profile:

- Mechanism of Action: The specific molecular target and signaling pathway of Bas-118 in H.
 pylori remain unknown.
- Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol and comprehensive characterization data (e.g., NMR, IR, Mass Spectrometry) are not available in the public domain.
- In Vivo Data: There are no published studies on the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), or toxicology of Bas-118 in animal models.
- Cytotoxicity: Specific data on the cytotoxicity of Bas-118 against mammalian cell lines has not been published.



Conclusion

Bas-118 is a potent and selective in vitro inhibitor of H. pylori, including strains resistant to current standard-of-care antibiotics. Its low propensity for inducing resistance in vitro further highlights its potential as a lead compound for a new class of anti-H. pylori therapeutics. However, further research is critically needed to elucidate its mechanism of action, establish its in vivo efficacy and safety profile, and develop a scalable synthetic route. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising antibacterial agent.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: Bas-118 (CAS Number 218936-13-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242175#bas-118-cas-number-218936-13-1-research]

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